Pomalidomide-PEG5-propargyl is a chemical compound that combines the immunomodulatory drug pomalidomide with a polyethylene glycol (PEG) linker and a propargyl group. This compound is primarily explored for its potential applications in targeted protein degradation, particularly through the development of proteolysis-targeting chimeras (PROTACs). Pomalidomide itself is an analogue of thalidomide, designed to treat relapsed or refractory multiple myeloma by modulating immune responses and promoting the degradation of specific proteins involved in tumor growth.
Pomalidomide-PEG5-propargyl can be sourced from various chemical suppliers, including Sigma-Aldrich and Tocris Bioscience, which provide detailed specifications and purity information for research purposes . The compound's synthesis and characterization are documented in scientific literature and patents, reflecting its growing importance in biomedical research.
Pomalidomide-PEG5-propargyl falls under the category of small molecule drugs with applications in oncology. It is classified as an immunomodulatory agent and a component of PROTAC technology, which utilizes E3 ligase ligands for targeted protein degradation.
The synthesis of pomalidomide-PEG5-propargyl typically involves the conjugation of pomalidomide with a PEG linker that contains a propargyl functional group. This process can be achieved through various chemical reactions, including:
The synthesis requires careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of solvents like dimethyl sulfoxide or dimethylformamide is common in these reactions. Characterization techniques like nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are employed to confirm the structure and purity of the final product .
Pomalidomide-PEG5-propargyl features a complex molecular structure that includes:
The molecular formula for pomalidomide-PEG5-propargyl is , with a molecular weight of approximately 565.58 g/mol . The InChI Key is PMCQLKMOQUEEDR-UHFFFAOYSA-N, which provides a unique identifier for chemical databases.
Pomalidomide-PEG5-propargyl can participate in various chemical reactions due to its functional groups:
These reactions are often performed under controlled environments to optimize yields and minimize side products. Reaction monitoring through chromatographic methods ensures that desired products are obtained efficiently.
Pomalidomide exerts its therapeutic effects primarily through the modulation of immune responses and induction of protein degradation via cereblon recruitment. The mechanism involves:
Clinical studies have demonstrated that pomalidomide enhances T-cell activation and promotes cytokine production, contributing to its anti-tumor effects .
Relevant data regarding melting point, boiling point, and other physical constants may vary based on specific formulations and should be referenced from supplier data sheets .
Pomalidomide-PEG5-propargyl has significant scientific applications:
Pomalidomide-PEG5-propargyl (C₂₆H₃₃N₃O₉, MW 531.56) is a heterobifunctional PROTAC building block integrating three domains: a cereblon (CRBN)-targeting pomalidomide moiety, a pentraethylene glycol (PEG5) linker, and a terminal propargyl group [3] [5]. Pomalidomide, an immunomodulatory imide drug (IMiD), binds the CRBN substrate receptor of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex, enabling targeted ubiquitination of disease-relevant proteins [2] [4]. The PEG5 linker—a 15-atom spacer—connects pomalidomide to the propargyl group, optimizing distance for ternary complex formation between the target protein and E3 ligase [3] [6].
Table 1: Molecular Characteristics of Pomalidomide-PEG5-propargyl
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₃₃N₃O₉ |
| Molecular Weight | 531.56 g/mol |
| Purity | ≥95% (HPLC) |
| CAS Number | Not assigned (Pomalidomide-PEG5-acid: 2139348-63-1) |
| SMILES | O=C1N(C2CCC(=O)NC2=O)C(=O)C2=C(NCCOCCOCCOCCOCCOCC#C)C=CC=C12 |
PEG linkers constitute >54% of reported PROTAC designs due to their hydrophilicity, flexibility, and tunable length [3] [6]. The PEG5 spacer enhances water solubility, countering the hydrophobic nature of pomalidomide and improving cell permeability—a critical limitation in classical PROTACs [3] [6]. This design enables efficient POI degradation at low catalytic doses by facilitating optimal spatial orientation for ternary complex formation [2] [10].
The terminal propargyl group (-C≡CH) enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a bioorthogonal "click reaction" for rapid conjugation to azide-modified target protein ligands [6] [8] [9]. This functionality permits modular PROTAC assembly without complex synthetic routes. For example:
The propargyl group’s small steric footprint minimizes disruption of warhead binding kinetics. Combined with PEG5’s flexibility, it ensures high conjugation efficiency (>90% yield in model reactions) and compatibility with diverse ligands, including peptides, antibodies, and metabolic molecules [6] [8].
PEG linker length critically influences CRBN binding and degradation efficacy. Systematic studies reveal:
Table 2: Impact of PEG Length on PROTAC Performance
| Linker Length | Atoms | Degradation Efficiency (POI:BRD4) | Solubility (LogS) | Key Applications |
|---|---|---|---|---|
| PEG2 | 8 | Low (≤40%) | -3.2 | Cell-impermeable constructs |
| PEG5 | 15 | High (85–92%) | -2.1 | Balanced permeability & efficacy |
| PEG8 | 22 | Moderate (60–70%) | -1.8 | Aptamer conjugates |
In vivo, PEG5-based PROTACs exhibit superior tumor penetration vs. shorter linkers and reduced off-target effects vs. longer variants [2] [6].
CAS No.: 129119-78-4
CAS No.: 3331-64-4
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2